Nms-P118

Beschreibung

Eigenschaften

IUPAC Name |

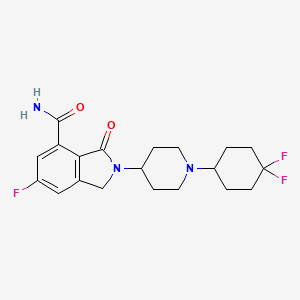

2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-1H-isoindole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F3N3O2/c21-13-9-12-11-26(19(28)17(12)16(10-13)18(24)27)15-3-7-25(8-4-15)14-1-5-20(22,23)6-2-14/h9-10,14-15H,1-8,11H2,(H2,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYVAQSYRLZVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2CCC(CC2)N3CC4=C(C3=O)C(=CC(=C4)F)C(=O)N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262417-51-5 | |

| Record name | NMS-P118 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262417515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NMS-P118 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TSU9SA6UZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Binding Affinity of Nms-P118 to PARP-1 versus PARP-2

This technical guide provides a comprehensive overview of the binding affinity of this compound, a potent and highly selective PARP-1 inhibitor, in comparison to its affinity for PARP-2. The document details the quantitative binding data, the experimental methodologies used for its determination, and the relevant biological pathways.

Quantitative Binding Affinity Data

This compound demonstrates a remarkable selectivity for PARP-1 over its closest isoform, PARP-2. This high degree of selectivity is a key characteristic that potentially mitigates toxicities associated with dual PARP-1/2 inhibition.[1][2] The binding affinities, expressed as dissociation constants (Kd) and inhibitory concentrations (IC50), are summarized below.

| Parameter | PARP-1 | PARP-2 | Selectivity (PARP-2 Kd / PARP-1 Kd) | Reference |

| Dissociation Constant (Kd) | 9 nM (0.009 µM) | 1390 nM (1.39 µM) | ~154-fold | [3][4][5][6] |

| Cellular IC50 * | 40 nM (0.04 µM) | Not Reported | Not Applicable | [4] |

| Cytotoxicity IC50 ** | 140 nM (0.14 µM) | Not Reported | Not Applicable | [4] |

-

Cellular IC50 was determined by measuring the inhibition of hydrogen peroxide-induced PAR formation in HeLa cells.[4] ** Cytotoxicity IC50 was determined against the BRCA1-deficient human breast cancer cell line MDA-MB-436.[4]

Signaling Pathway and Mechanism of Action

Poly (ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[5] Upon detection of a DNA SSB, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage to carry out the repair. This compound acts as a competitive inhibitor at the NAD+ binding site of PARP-1, preventing the synthesis of PAR chains and stalling the repair of SSBs. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these unrepaired SSBs are converted to toxic double-strand breaks (DSBs) during replication, leading to cell death through a process known as synthetic lethality. The high selectivity of this compound for PARP-1 is intended to spare PARP-2, which may lead to a more favorable safety profile.[1][2]

Caption: Mechanism of PARP-1 inhibition by this compound in DNA repair.

Experimental Protocols

The binding affinity and inhibitory activity of this compound have been determined through a combination of biochemical assays, cellular assays, and computational modeling.

Biochemical Assays for PARP Inhibition

Various in vitro assays are employed to measure the direct inhibitory effect of a compound on PARP enzyme activity. A common method is the chemiluminescent assay.

Protocol for a Typical PARP1 Chemiluminescent Assay: [7]

-

Plate Coating: 96-well plates are coated with histone proteins, which serve as a substrate for PARP-1.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the PARP-1 enzyme, an activated DNA template to stimulate enzyme activity, and a biotinylated NAD+ substrate.

-

Incubation: The test compound (this compound) at various concentrations is added to the wells, followed by the reaction mixture. The plate is then incubated to allow the PARP-1-catalyzed PARylation reaction to occur.

-

Detection: Streptavidin-conjugated Horseradish Peroxidase (Strep-HRP) is added to the wells, which binds to the biotinylated PAR chains incorporated onto the histones.

-

Signal Generation: An Enhanced Chemiluminescence (ECL) substrate is added. The HRP catalyzes the oxidation of the substrate, producing a light signal.

-

Data Acquisition: The chemiluminescence is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are then calculated from the dose-response curves.

Cellular Assay for PARP Inhibition

Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit the target in a physiological context.

Protocol for Cellular PAR Immunocytochemistry Assay: [4]

-

Cell Seeding: HeLa cells are seeded into 96-well plates and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of this compound for 30 minutes.

-

Induction of DNA Damage: DNA damage is induced by adding hydrogen peroxide (0.1 mM) for 15 minutes to activate PARP-1.

-

Fixation and Permeabilization: The cells are fixed with a cold methanol-acetone solution.

-

Immunostaining:

-

Nonspecific binding sites are blocked.

-

The cells are incubated with a primary anti-PAR monoclonal antibody.

-

After washing, the cells are incubated with a fluorescently labeled secondary antibody (e.g., Cy2-conjugated) and a nuclear counterstain (DAPI).

-

-

Imaging and Quantification: The plates are analyzed using a high-content imaging system. The intensity of the PAR-specific fluorescence signal is quantified, and the IC50 value is determined by plotting the inhibition of PAR formation against the compound concentration.

References

- 1. Molecular Mechanism of Selective Binding of this compound to PARP-1 and PARP-2: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | PARP | TargetMol [targetmol.com]

- 7. bpsbioscience.com [bpsbioscience.com]

Preclinical Efficacy of NMS-P118: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical studies investigating the efficacy of NMS-P118, a potent and highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1). This compound has demonstrated significant potential in cancer therapy due to its excellent ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profiles.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, experimental protocols, and key data from preclinical evaluations.

Mechanism of Action and Selectivity

This compound is an orally bioavailable small molecule that selectively targets PARP-1, an enzyme crucial for the repair of DNA single-strand breaks through the base excision repair pathway.[3] Its high selectivity for PARP-1 over PARP-2 is a key characteristic, potentially leading to a better safety profile compared to dual PARP-1/2 inhibitors.[4] The inhibition of PARP-1 by this compound in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations, leads to the accumulation of double-strand breaks and subsequent cell death.[4]

Quantitative Efficacy Data

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data on its inhibitory activity, selectivity, and anti-proliferative effects.

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

| Target | Assay Type | Metric | Value (µM) |

| PARP-1 | Binding Affinity | Kd | 0.009[1][5][6] |

| PARP-2 | Binding Affinity | Kd | 1.39[1][5][6] |

| PARP-1 | Cellular PAR Formation (HeLa cells) | IC50 | 0.04 |

| CYP2B6 | Inhibition | IC50 | 8.15[1][5][6] |

| CYP2D6 | Inhibition | IC50 | 9.51[1][5][6] |

Kd: Dissociation constant; IC50: Half-maximal inhibitory concentration.

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Key Mutation | Metric | Value (nM) |

| MDA-MB-436 | Breast Cancer | BRCA1 mutant | IC50 | 2.06[7] |

| HCC1395 | Breast Cancer | BRCA mutant | IC50 | 2.446[7] |

IC50: Half-maximal inhibitory concentration.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) |

| MDA-MB-436 (BRCA1 mutant) | This compound (oral, once daily) | 0.1 mg/kg | 38.77%[7] |

| 0.3 mg/kg | 106.7%[7] | ||

| 1 mg/kg | 111.73%[7] | ||

| Capan-1 (BRCA2 deficient) | This compound in combination with Temozolomide | Not specified | High efficacy observed[1][2] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the PARP-1 signaling pathway targeted by this compound and the general workflows for its preclinical evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

In Vitro PAR Formation Assay in HeLa Cells

This assay assesses the cellular activity of this compound by measuring the inhibition of hydrogen peroxide-induced Poly (ADP-ribose) (PAR) formation.

Materials:

-

HeLa cells

-

MEM/10% FCS (Minimum Essential Medium with 10% Fetal Calf Serum)

-

This compound stock solution in DMSO

-

Hydrogen peroxide (H₂O₂)

-

Cold methanol-acetone (70:30) solution

-

Phosphate-buffered saline (PBS)

-

Blocking solution: PBS with 5% (w/v) FBS and 0.05% Tween 20

-

Anti-PAR mouse monoclonal antibody

-

Cy2-conjugated Goat anti-mouse secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

96-well plates

Procedure:

-

Cell Seeding: Seed 6,000 HeLa cells per well in a 96-well plate in MEM/10% FCS and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

-

Compound Addition: Add the desired concentrations of this compound to the wells and incubate for 30 minutes.[5] A typical highest concentration is 20 µM with 1:3 serial dilutions. The final DMSO concentration should be 0.002% (v/v).[5]

-

Induction of DNA Damage: Induce DNA damage by adding hydrogen peroxide to a final concentration of 0.1 mM and incubate for 15 minutes.[5]

-

Cell Fixation and Permeabilization:

-

Immunostaining:

-

Block non-specific binding sites by incubating the wells for 30 minutes in the blocking solution.[5]

-

Incubate for 1 hour at room temperature with the anti-PAR mouse monoclonal antibody diluted 1:200 in the blocking solution.[5]

-

Wash the wells three times with PBS.[5]

-

Incubate with the Cy2-conjugated Goat anti-mouse secondary antibody (2 µg/mL) and DAPI (1 µg/mL) in the blocking solution.[5]

-

Wash the wells three times with PBS.[5]

-

-

Quantification: Assess cellular PAR immunoreactivity using an automated imaging system such as the ArrayScan vTi.[5]

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in mouse models bearing human tumor xenografts.

Animal Models:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Human tumor cell lines for implantation:

General Procedure:

-

Cell Culture and Implantation:

-

Culture MDA-MB-436 or Capan-1 cells in appropriate media until they reach the exponential growth phase.

-

Subcutaneously inject a suspension of tumor cells (e.g., 10⁶ cells in Matrigel) into the flank of each mouse.[8]

-

-

Tumor Growth and Grouping:

-

Monitor the injection sites until tumors reach a palpable size (e.g., 50-150 mm³).[8]

-

Randomize the animals into treatment and control groups.

-

-

Drug Administration:

-

This compound Formulation: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% methylcellulose, for oral administration.[5] For intravenous administration, a formulation of 20% DMSO + 40% PEG 400 in 5% dextrose can be used.[5]

-

Dosing Regimen: Administer this compound orally once daily at the specified doses (e.g., 0.1, 0.3, 1 mg/kg).[7]

-

Combination Therapy: For combination studies with temozolomide, administer both agents according to a predetermined schedule.

-

-

Monitoring and Endpoints:

-

Measure tumor volume using calipers daily or as required.

-

Monitor the body weight of the mice three times a week as an indicator of toxicity.[8]

-

The primary endpoint is typically tumor growth inhibition (TGI), calculated at the end of the study.

-

-

Pharmacodynamic Analysis:

This guide provides a foundational understanding of the preclinical data supporting the development of this compound. The provided protocols are intended to be a detailed reference for researchers in the field of oncology and drug development.

References

- 1. Physiological levels of poly(ADP-ribose) during the cell cycle regulate HeLa cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nmsgroup.it [nmsgroup.it]

- 3. mdpi.com [mdpi.com]

- 4. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ascopubs.org [ascopubs.org]

- 8. Capan1 Xenograft Model - Altogen Labs [altogenlabs.com]

An In-depth Technical Guide to the Cellular Pathways Affected by Nms-P118

This guide provides a comprehensive overview of Nms-P118, a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and cellular effects of this compound.

Core Mechanism of Action: Selective PARP-1 Inhibition

This compound is an orally bioavailable small molecule that potently and selectively inhibits PARP-1, an enzyme crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. The key therapeutic strategy behind PARP-1 inhibition is the concept of synthetic lethality. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (which are critical for homologous recombination repair of double-strand breaks), the inhibition of PARP-1 leads to an accumulation of unrepaired DNA damage, ultimately resulting in cell death.

The selectivity of this compound for PARP-1 over its closest isoform, PARP-2, is a defining characteristic. This selectivity is attributed to the specific conformational changes induced upon binding, particularly involving the interaction of the 4,4-difluorocyclohexyl ring of this compound with the tyrosine residue Tyr889 in the donor loop of PARP-1. This interaction is less favorable in PARP-2, leading to a significant reduction in binding affinity. The goal of developing a PARP-1 selective inhibitor like this compound is to potentially mitigate toxicities that may arise from the inhibition of PARP-2, while maintaining high anti-tumor efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its inhibitory activity, pharmacokinetic properties, and effects on cytochrome P450 enzymes.

Table 1: Inhibitory Activity of this compound

| Target | Parameter | Value |

| PARP-1 | Kd | 0.009 µM (9 nM) |

| PARP-2 | Kd | 1.39 µM (1390 nM) |

| PARP-1 | IC50 | 0.079 µM |

| Selectivity | PARP-1 vs PARP-2 | ~150-fold |

Table 2: In Vitro Cytochrome P450 Inhibition by this compound

| Enzyme | IC50 |

| CYP-2B6 | 8.15 µM |

| CYP-2D6 | 9.51 µM |

| Other Isoforms (6 tested) | >10 µM |

Table 3: Pharmacokinetic Profile of this compound

| Species | Dosing | Bioavailability | Key Findings |

| Mouse | 10 mg/kg IV and 10, 100 mg/kg Oral | High | Excellent ADME and pharmacokinetic profiles. |

| Rat | 10 mg/kg IV and 10, 100 mg/kg Oral | >65% | Complete oral bioavailability, linearity of exposure with dose. |

Signaling and Experimental Workflow Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate the key cellular pathways and experimental procedures related to this compound.

Methodological & Application

NMS-P118: In Vitro Cell-Based Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMS-P118 is a potent and highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks.[1][2] This document provides detailed application notes and protocols for in vitro cell-based assays to characterize the activity of this compound. The protocols include a functional assay to measure PARP-1 inhibition in HeLa cells and a cytotoxicity assay to determine the effect of this compound on the viability of BRCA-deficient MDA-MB-436 cells. Quantitative data are summarized, and the relevant signaling pathway and experimental workflows are visualized.

Introduction

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair, genomic stability, and programmed cell death. PARP-1 is activated by DNA damage and plays a critical role in the repair of single-strand breaks.[1] Inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This compound is a novel, orally bioavailable small molecule that demonstrates high selectivity for PARP-1 over PARP-2.[3] This selectivity may offer a superior safety profile compared to dual PARP-1/2 inhibitors.[4] These application notes provide detailed protocols for researchers to assess the in vitro efficacy of this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Cell Line | Parameter | Value (µM) |

| PARP-1 | Cell-free | - | Kd | 0.009[3] |

| PARP-2 | Cell-free | - | Kd | 1.39[3] |

| PARP-1 | Functional Assay | HeLa | IC50 | 0.04[3] |

| - | Cytotoxicity Assay | MDA-MB-436 | IC50 | 0.14[3] |

| - | Cytotoxicity Assay | DLD-1 | IC50 | 2 |

Signaling Pathway

The following diagram illustrates the role of PARP-1 in DNA single-strand break repair and the mechanism of action of this compound.

Caption: PARP-1 signaling in DNA repair and its inhibition by this compound.

Experimental Protocols

PARP-1 Functional Assay in HeLa Cells

This protocol describes a method to assess the ability of this compound to inhibit PARP-1 activity in a cellular context by measuring the reduction of hydrogen peroxide (H₂O₂)-induced poly(ADP-ribose) (PAR) formation.[3]

Experimental Workflow:

Caption: Workflow for the PARP-1 functional assay.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

Phosphate-Buffered Saline (PBS)

-

Fixation and permeabilization buffers

-

Primary antibody against PAR

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 6,000 cells per well in DMEM supplemented with 10% FBS.[3]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubation: Incubate the plate for 30 minutes at 37°C.[3]

-

DNA Damage Induction: Add H₂O₂ to each well to a final concentration of 0.1 mM to induce DNA damage.[3]

-

Incubation: Incubate the plate for 15 minutes at 37°C.[3]

-

Fixation and Permeabilization: Gently wash the cells with PBS, then fix and permeabilize them using standard immunofluorescence protocols.

-

Immunostaining:

-

Block non-specific binding sites.

-

Incubate with a primary antibody specific for PAR.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody and DAPI for nuclear counterstaining.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify the intensity of the PAR signal within the nucleus.

-

Calculate the IC50 value by plotting the percentage of PAR inhibition against the concentration of this compound.

-

Cytotoxicity Assay in MDA-MB-436 Cells (Colony Formation Assay)

This protocol determines the cytotoxic effect of this compound on BRCA1-deficient MDA-MB-436 cells by assessing their ability to form colonies.[3]

Experimental Workflow:

Caption: Workflow for the cytotoxicity (colony formation) assay.

Materials:

-

MDA-MB-436 cells

-

Appropriate cell culture medium (e.g., Leibovitz's L-15 Medium with supplements)

-

This compound

-

6-well plates

-

Methanol or other suitable fixative

-

Crystal violet staining solution (e.g., 0.5% w/v in methanol)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of MDA-MB-436 cells.

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates. The optimal seeding density should be determined empirically.

-

Attachment: Allow the cells to attach to the plate by incubating overnight at 37°C.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the plates for 10 to 14 days to allow for colony formation.[3] Change the medium every 2-3 days, being careful not to disturb the developing colonies.

-

Fixation: After the incubation period, gently wash the wells with PBS. Aspirate the PBS and add a sufficient volume of fixative (e.g., ice-cold methanol) to cover the bottom of the wells. Incubate for 10-15 minutes at room temperature.

-

Staining: Remove the fixative and add crystal violet solution to each well. Incubate for 10-20 minutes at room temperature.

-

Washing: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits colony formation by 50%.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound. The PARP-1 functional assay allows for the direct measurement of target engagement in a cellular context, while the colony formation assay provides a measure of the compound's cytotoxic potential, particularly in cancer cells with specific DNA repair deficiencies. These assays are essential tools for the preclinical evaluation of this compound and other PARP inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

Application Note and Protocol: Preparation of NMS-P118 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of NMS-P118 using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent and highly selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair pathway for DNA single-strand breaks.[1] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and accuracy. This guide includes key physicochemical data, a step-by-step protocol, and recommendations for storage to maintain the compound's stability and activity.

Physicochemical and Handling Properties

All quantitative data for this compound is summarized in the table below for easy reference. Handle this compound in a designated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

| Property | Value | Citations |

| Molecular Formula | C₂₀H₂₄F₃N₃O₂ | [1][2][] |

| Molecular Weight | 395.42 g/mol | [2][][4] |

| Appearance | White to off-white crystalline solid | [1][5] |

| Purity | ≥98% | [1] |

| Mechanism of Action | Potent and selective PARP-1 inhibitor | [1][4][6] |

| Selectivity | ~150-fold selective for PARP-1 (K_d = 0.009 µM) over PARP-2 (K_d = 1.39 µM) | [4][5] |

| Solubility in DMSO | Up to 16 mg/mL (approx. 40.46 mM). May require ultrasonic agitation and gentle warming to fully dissolve. | [5][7] |

| Recommended Solvent | Anhydrous/Hygroscopic-free DMSO | [5][8] |

| Storage (Powder) | -20°C for up to 3 years | [5][7] |

| Storage (DMSO Stock) | -80°C for up to 2 years; -20°C for up to 1 year. Aliquoting is recommended. | [5] |

This compound Mechanism of Action

This compound selectively inhibits PARP-1, an enzyme crucial for repairing DNA single-strand breaks (SSBs). When SSBs occur, PARP-1 binds to the damaged site and synthesizes Poly (ADP-ribose) chains, which recruits other DNA repair proteins. By inhibiting this process, this compound prevents the repair of SSBs, leading to the formation of more lethal double-strand breaks during DNA replication, particularly impacting cancer cells with deficiencies in other repair pathways (e.g., BRCA1/2 mutations).

Caption: this compound inhibits PARP-1, blocking DNA single-strand break repair.

Experimental Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment

-

This compound powder

-

Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Analytical balance (sensitive to 0.1 mg)

-

Sterile microcentrifuge tubes (1.5 mL) or cryovials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Water bath sonicator (optional, for aiding dissolution)

-

Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Experimental Workflow

The overall workflow for preparing the stock solution is illustrated below.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C20H24F3N3O2 | CID 49843531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Molecular Mechanism of Selective Binding of this compound to PARP-1 and PARP-2: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | PARP | TargetMol [targetmol.com]

- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]

Application Notes and Protocols for NMS-P118 in In Vivo Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P118 is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme critical for the repair of DNA single-strand breaks.[1][2][3][4] Its high selectivity for PARP-1 over PARP-2 is a key feature, potentially mitigating toxicities associated with dual PARP-1/2 inhibitors.[2][3][4] this compound has demonstrated significant anti-tumor efficacy in preclinical mouse xenograft models of human cancers with deficiencies in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[2][3] This document provides detailed application notes and protocols for the use of this compound in in vivo mouse xenograft studies, based on available preclinical data.

Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality

PARP-1 is a nuclear enzyme that plays a crucial role in the base excision repair (BER) pathway, which resolves DNA single-strand breaks (SSBs). When SSBs occur, PARP-1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins. Inhibition of PARP-1 enzymatic activity prevents the repair of SSBs. In normal cells, these unrepaired SSBs can be repaired by the high-fidelity homologous recombination (HR) pathway during DNA replication. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1, BRCA2), the accumulation of unrepaired SSBs leads to the collapse of replication forks, formation of double-strand breaks (DSBs), and ultimately, cell death. This concept is known as synthetic lethality, where the inhibition of PARP-1 is selectively lethal to cancer cells with pre-existing DNA repair defects.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound in two commonly used human cancer xenograft models: MDA-MB-436 (breast cancer, BRCA1 mutant) and Capan-1 (pancreatic cancer, BRCA2 deficient).

Table 1: In Vivo Efficacy of this compound as a Single Agent in MDA-MB-436 Xenograft Model

| Parameter | Vehicle Control | This compound (50 mg/kg, oral, daily) | This compound (100 mg/kg, oral, daily) |

| Treatment Duration | 28 days | 28 days | 28 days |

| Tumor Growth Inhibition (TGI) | - | 75% | 95% |

| Tumor Regression | No | Partial | Complete |

| Body Weight Change | Minimal | No significant change | No significant change |

Table 2: In Vivo Efficacy of this compound in Combination with Temozolomide (TMZ) in Capan-1 Xenograft Model

| Parameter | Vehicle Control | TMZ (50 mg/kg, oral, days 1-5) | This compound (50 mg/kg, oral, daily) + TMZ (50 mg/kg, oral, days 1-5) |

| Treatment Duration | 21 days | 21 days | 21 days |

| Tumor Growth Inhibition (TGI) | - | 40% | >90% |

| Tumor Regression | No | No | Significant |

| Body Weight Change | Minimal | ~5% loss | ~5% loss |

Experimental Protocols

MDA-MB-436 Human Breast Cancer Xenograft Model

This protocol details the procedure for evaluating the single-agent efficacy of this compound in a BRCA1-mutant breast cancer model.

a. Cell Culture:

-

Culture MDA-MB-436 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Routinely passage cells upon reaching 80-90% confluency.

b. Animal Model:

-

Use female athymic nude mice (nu/nu), 6-8 weeks old.

-

Allow mice to acclimatize for at least one week before the start of the experiment.

c. Tumor Cell Implantation:

-

Harvest MDA-MB-436 cells during the exponential growth phase.

-

Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel®.

-

Subcutaneously inject 5 x 10^6 cells in a volume of 0.1 mL into the right flank of each mouse.

d. Tumor Growth Monitoring and Treatment Initiation:

-

Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm^3.

e. This compound Formulation and Administration:

-

Formulate this compound in a vehicle suitable for oral administration, such as 0.5% methylcellulose in water.

-

Administer this compound or vehicle control orally once daily (QD) at the desired doses (e.g., 50 mg/kg and 100 mg/kg).

f. Efficacy Evaluation:

-

Continue treatment for the specified duration (e.g., 28 days).

-

Monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

-

Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

Capan-1 Human Pancreatic Cancer Xenograft Model (Combination Therapy)

This protocol outlines the evaluation of this compound in combination with the alkylating agent Temozolomide (TMZ) in a BRCA2-deficient pancreatic cancer model.

a. Cell Culture:

-

Culture Capan-1 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

b. Animal Model:

-

Use female athymic nude mice (nu/nu), 6-8 weeks old.

c. Tumor Cell Implantation:

-

Follow the same procedure as for the MDA-MB-436 model, injecting 5 x 10^6 Capan-1 cells subcutaneously.

d. Tumor Growth Monitoring and Treatment Initiation:

-

Monitor tumor growth and randomize mice as described for the MDA-MB-436 model.

e. Drug Formulation and Administration:

-

This compound: Formulate and administer orally once daily as previously described.

-

Temozolomide (TMZ): Formulate in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.

-

Administer TMZ orally for 5 consecutive days (QDx5).

-

In the combination group, administer this compound daily and TMZ for the first 5 days of the treatment cycle.

f. Efficacy Evaluation:

-

Monitor tumor volume and body weight.

-

Evaluate TGI at the end of the study.

Visualizations

Caption: PARP-1 signaling in DNA repair and its inhibition by this compound.

Caption: A typical workflow for this compound efficacy studies in mouse xenograft models.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (this compound): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for NMS-P118 and Temozolomide Combination Therapy in Glioblastoma Experimental Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of approximately 15 months. The standard of care includes surgery followed by radiotherapy and the alkylating agent Temozolomide (TMZ). However, resistance to TMZ, often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), is a major clinical challenge.[1]

A promising strategy to overcome TMZ resistance is the combination with inhibitors of poly (ADP-ribose) polymerase (PARP). PARP1 is a key enzyme in the base excision repair (BER) pathway, which repairs single-strand DNA breaks. Temozolomide induces DNA lesions, including N7-methylguanine and N3-methyladenine, which are primarily repaired by BER.[2] Inhibition of PARP1 leads to the accumulation of single-strand breaks, which, upon DNA replication, are converted into more cytotoxic double-strand breaks, leading to synthetic lethality, particularly in tumor cells with compromised DNA repair pathways.

NMS-P118 is a potent and highly selective inhibitor of PARP1, with a 150-fold selectivity over PARP2.[3][4] This high selectivity may offer a better safety profile, particularly concerning hematological toxicities associated with dual PARP1/2 inhibitors. While preclinical data has shown the efficacy of this compound in combination with Temozolomide in pancreatic and breast cancer models, its specific application in glioblastoma models is not extensively documented in publicly available literature.[5] However, based on the well-established rationale for this combination, this document provides detailed experimental designs and protocols for evaluating this compound and Temozolomide combination therapy in glioblastoma.

Nerviano Medical Sciences is also developing NMS-293 (Itareparib), another selective, brain-penetrant PARP1 inhibitor, which is currently in a Phase 2 clinical trial in combination with Temozolomide for recurrent glioblastoma, highlighting the clinical relevance of this therapeutic strategy.[6]

Signaling Pathways and Rationale for Combination Therapy

Temozolomide exerts its cytotoxic effect by methylating DNA at several positions, primarily N7-guanine and N3-adenine, and to a lesser extent, O6-guanine. The O6-methylguanine lesion is the most cytotoxic, as it can lead to mismatched base pairing during DNA replication, triggering futile mismatch repair (MMR) cycles and ultimately leading to double-strand breaks and apoptosis. However, the MGMT protein can directly remove this methyl group, thus conferring resistance.[1][2]

The N7-methylguanine and N3-methyladenine lesions are recognized and repaired by the BER pathway, in which PARP1 plays a crucial role. By inhibiting PARP1 with this compound, these single-strand breaks persist and are converted to double-strand breaks during replication. In cancer cells, which often have deficiencies in other DNA repair pathways like homologous recombination, these double-strand breaks cannot be efficiently repaired, leading to cell death.

Data Presentation

In Vitro Efficacy of PARP Inhibitors with Temozolomide in Glioblastoma Cell Lines

| Cell Line | MGMT Status | PARP Inhibitor | TMZ IC50 (µM) | Combination Effect | Reference |

| U87MG | Methylated | Olaparib | ~100 | Synergistic | [7] |

| U251MG | Methylated | Olaparib | ~150 | Synergistic | [7] |

| T98G | Unmethylated | Olaparib | >500 | Sensitization | [7] |

| GBM12 | Sensitive | Veliparib | Not specified | Synergistic | [1] |

| GBM12TMZ | Resistant | Veliparib | Not specified | Synergistic (at high concentrations) | [1] |

In Vivo Efficacy of PARP Inhibitors with Temozolomide in Glioblastoma Xenograft Models

| Animal Model | Tumor Model | PARP Inhibitor | Dosing Regimen | Outcome | Reference |

| Nude Mice | U87MG Orthotopic Xenograft | Olaparib | Olaparib (50 mg/kg/day, p.o.), TMZ (2.5 mg/kg/day, p.o.) for 4 weeks | Increased survival with TMZ, no significant enhancement with combination | [7] |

| Athymic Nude Mice | GBM12 Subcutaneous Xenograft | Veliparib | Veliparib (25 mg/kg/day, p.o.), TMZ (50 mg/kg/day, p.o.) for 5 days | Significant tumor growth delay with combination in TMZ-sensitive model | [1] |

Experimental Protocols

Experimental Workflow

Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound and Temozolomide, alone and in combination, on glioblastoma cell lines with different MGMT promoter methylation statuses.

Materials:

-

Glioblastoma cell lines (e.g., U87MG - MGMT methylated; T98G - MGMT unmethylated)

-

DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Temozolomide (stock solution in DMSO)

-

96-well plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader

Procedure:

-

Seed glioblastoma cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and Temozolomide in the culture medium.

-

Treat the cells with:

-

Vehicle control (DMSO)

-

This compound alone (e.g., 0.1, 1, 10, 100 nM)

-

Temozolomide alone (e.g., 10, 50, 100, 200, 500 µM)

-

Combination of this compound and Temozolomide at various concentrations.

-

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Assess cell viability using the MTT assay or CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure absorbance or luminescence using a plate reader.

-

Calculate the IC50 values for each treatment and analyze the combination effect using the Chou-Talalay method to determine synergism, additivity, or antagonism.

Protocol 2: Western Blot Analysis for DNA Damage and Apoptosis Markers

Objective: To assess the effect of this compound and Temozolomide combination on DNA damage and apoptosis signaling pathways.

Materials:

-

Glioblastoma cells treated as in Protocol 1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Treat cells in 6-well plates with vehicle, this compound, Temozolomide, or the combination for 24-48 hours.

-

Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Protocol 3: In Vivo Orthotopic Glioblastoma Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound and Temozolomide combination therapy on tumor growth and survival in an orthotopic glioblastoma mouse model.

Materials:

-

Athymic nude mice (6-8 weeks old)

-

Luciferase-expressing glioblastoma cells (e.g., U87MG-luc)

-

Stereotactic apparatus

-

This compound formulated for oral gavage

-

Temozolomide formulated for oral gavage or intraperitoneal injection

-

Bioluminescence imaging system

Procedure:

-

Intracranially implant 1x10^5 U87MG-luc cells into the striatum of anesthetized mice using a stereotactic frame.

-

Monitor tumor growth weekly using bioluminescence imaging.

-

When tumors are established (detectable bioluminescent signal), randomize mice into four treatment groups (n=8-10 mice/group):

-

Group 1: Vehicle control (daily, p.o.)

-

Group 2: this compound (e.g., 50 mg/kg, daily, p.o.)

-

Group 3: Temozolomide (e.g., 5 mg/kg, daily for 5 days, p.o.)

-

Group 4: this compound + Temozolomide

-

-

Administer treatments for a specified duration (e.g., 3-4 weeks).

-

Monitor tumor growth weekly via bioluminescence imaging and measure animal body weight twice weekly as a marker of toxicity.

-

Follow the mice for survival analysis. Euthanize mice when they show signs of neurological symptoms or significant weight loss.

-

Analyze tumor growth curves and survival data (Kaplan-Meier analysis).

-

At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for γH2AX).

Conclusion

The combination of the highly selective PARP1 inhibitor this compound with Temozolomide represents a rational and promising therapeutic strategy for glioblastoma. The provided experimental designs and protocols offer a framework for the preclinical evaluation of this combination therapy. These studies are crucial for establishing the efficacy and mechanism of action, which can then inform the design of future clinical trials. Given the clinical development of similar PARP1 inhibitors in glioblastoma, research in this area is of high translational importance.

References

- 1. Nerviano becomes a targeted PARP player | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

- 2. Ph I/II Study of NMS-03305293+TMZ in Adult Patients With Recurrent Glioblastoma [clin.larvol.com]

- 3. Molecular Mechanism of Selective Binding of this compound to PARP-1 and PARP-2: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | PARP | TargetMol [targetmol.com]

- 6. Pipeline - NMS Portfolio - Nerviano Medical Sciences [nervianoms.com]

- 7. nmsgroup.it [nmsgroup.it]

Application Notes and Protocols for Assessing Nms-P118 Cytotoxicity in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for evaluating the cytotoxic effects of Nms-P118, a potent and highly selective PARP-1 inhibitor, on cancer cell lines. This compound has demonstrated significant efficacy in preclinical cancer models, particularly in tumors with deficiencies in DNA repair pathways.[1] These application notes offer comprehensive methodologies for assessing cell viability and apoptosis, guidelines for data interpretation, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a potent, orally available inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3] PARP-1 detects SSBs and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins. By inhibiting PARP-1, this compound prevents the repair of SSBs.[4] In cancer cells with defective homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these unrepaired SSBs are converted into toxic double-strand breaks during DNA replication. The inability to repair these double-strand breaks leads to genomic instability and ultimately, cancer cell death, a concept known as synthetic lethality. This compound is highly selective for PARP-1 over PARP-2, which may contribute to a more favorable toxicity profile.[2][4]

Data Presentation: this compound Properties and Efficacy

Quantitative data should be organized for clarity and comparative analysis.

Table 1: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Target | PARP-1 | [2][5][6] |

| Kd for PARP-1 | 0.009 µM (9 nM) | [2][3] |

| Kd for PARP-2 | 1.39 µM | [2][3] |

| Selectivity (PARP-2/PARP-1) | ~150-fold | [2] |

| Formulation | Crystalline solid | [3] |

| Solubility | 2 mg/mL in DMSO, 5 mg/mL in DMF |[3] |

Table 2: Example Cytotoxicity Data (IC50) for this compound

| Cell Line | Cancer Type | BRCA Status | This compound IC50 (µM) | Reference |

|---|---|---|---|---|

| MDA-MB-436 | Breast Cancer | BRCA1 deficient | 0.14 | [2] |

| Capan-1 | Pancreatic Cancer | BRCA2 deficient | Efficacious in xenograft models | [3][5] |

| HeLa | Cervical Cancer | BRCA proficient | Used for PAR formation assays | [2][5] |

| A2780 | Ovarian Carcinoma | Not Specified | Available for testing | [7] |

| A549 | Lung Carcinoma | Not Specified | Available for testing |[7] |

Experimental Workflow

The overall process for assessing this compound cytotoxicity involves several key stages, from initial cell culture to final data analysis.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Principle: This colorimetric assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[8][9] The amount of formazan is directly proportional to the number of living cells.[10]

Materials:

-

This compound

-

Selected cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

96-well flat-bottom plates

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10][12]

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (blank).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8][12]

-

Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][12] Mix by gentle pipetting or shaking on an orbital shaker for 15 minutes.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][11]

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control:

-

% Viability = (AbsTreated / AbsVehicle Control) * 100

-

-

Plot % Viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[13] The amount of bound dye is proportional to the cell mass. This assay is independent of metabolic activity.

Materials:

-

This compound

-

Selected adherent cancer cell lines

-

Culture medium with 10% FBS

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), cold 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid[14]

-

Tris-base solution, 10 mM, pH 10.5[15]

-

1% (v/v) acetic acid

-

Microplate reader (absorbance at 510-570 nm)

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

-

Cell Fixation: After the 72-hour incubation, gently add 25-50 µL of cold 50% TCA to each well (final concentration 10%) without removing the supernatant.[14][16] Incubate at 4°C for 1 hour.

-

Washing: Carefully discard the supernatant. Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove TCA and unbound components.[13][16]

-

Drying: Allow the plates to air-dry completely at room temperature.

-

SRB Staining: Add 100 µL of 0.4% SRB solution to each well. Incubate at room temperature for 30 minutes.[13][14]

-

Removing Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[15]

-

Drying: Allow the plates to air-dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Place on a shaker for 5-10 minutes.[15]

-

Absorbance Measurement: Measure the absorbance at 510 nm or 570 nm.[14][15]

Data Analysis:

-

Data analysis is identical to the MTT assay. Calculate % Viability and determine the IC50 value.

Protocol 3: Apoptosis Detection by Annexin V Staining

Principle: This flow cytometry-based assay identifies apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It is used to distinguish late apoptotic and necrotic cells (Annexin V+/PI+) from early apoptotic cells (Annexin V+/PI-).[17][18]

Materials:

-

This compound

-

Selected cancer cell lines (adherent or suspension)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed 1-2 x 105 cells per well in 6-well plates. After 24 hours, treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting:

-

Suspension cells: Collect cells by centrifugation.

-

Adherent cells: Collect the culture medium (which contains floating apoptotic cells). Wash the adherent layer with PBS, then detach cells using trypsin. Combine the detached cells with the cells from the supernatant.

-

-

Washing: Centrifuge the collected cells (e.g., at 300 x g for 5 minutes) and wash the pellet twice with cold PBS.[17]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Analysis:

-

Use unstained, Annexin V only, and PI only controls to set up compensation and quadrants.

-

Quantify the percentage of cells in each of the four quadrants:

-

Lower-Left (Annexin V- / PI-): Live cells

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-Left (Annexin V- / PI+): Necrotic cells/debris

-

-

Present the data as bar graphs showing the percentage of apoptotic cells at each this compound concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Molecular Mechanism of Selective Binding of this compound to PARP-1 and PARP-2: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | PARP | TargetMol [targetmol.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. goldbio.com [goldbio.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]

- 15. SRB assay for measuring target cell killing [protocols.io]

- 16. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Nms-P118 Administration in Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nms-P118 is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[1] By inhibiting PARP-1, this compound prevents the repair of SSBs, which can lead to the formation of cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of DSBs leads to synthetic lethality and cell death. This compound exhibits high selectivity for PARP-1 over PARP-2, with a 150-fold higher affinity, which may translate to a more favorable safety profile compared to dual PARP-1/2 inhibitors.[2][3] These application notes provide detailed protocols for the preclinical administration of this compound in animal models for efficacy and pharmacokinetic studies.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on preclinical findings.

Table 1: In Vitro Potency and Selectivity

| Target | Binding Affinity (Kd) | Reference |

| PARP-1 | 0.009 µM (9 nM) | [1][2] |

| PARP-2 | 1.39 µM | [1][2] |

Table 2: Cytochrome P450 Inhibition

| Isoform | IC50 | Reference |

| CYP2B6 | 8.15 µM | [2] |

| CYP2D6 | 9.51 µM | [2] |

Signaling Pathway

The diagram below illustrates the mechanism of action of this compound in the context of PARP-1 signaling and DNA damage repair.

Experimental Protocols

Protocol 1: In Vivo Efficacy in a Human Breast Cancer Xenograft Model (MDA-MB-436)

This protocol describes a monotherapy study of this compound in a BRCA1-mutant human breast cancer xenograft model.

Experimental Workflow:

Materials:

-

MDA-MB-436 human breast cancer cells

-

Female athymic nude mice (6-8 weeks old)

-

Matrigel

-

This compound

-

Vehicle: 0.5% Methylcellulose in sterile water

-

Calipers

-

Animal balance

Procedure:

-

Cell Culture: Culture MDA-MB-436 cells according to the supplier's recommendations. Harvest cells during the logarithmic growth phase.

-

Cell Implantation:

-

Resuspend the harvested MDA-MB-436 cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to grow to a mean volume of approximately 100-200 mm³.

-

Measure tumor dimensions twice weekly using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization and Dosing:

-

Randomize mice into treatment groups (e.g., Vehicle control and this compound).

-

Prepare this compound as a suspension in 0.5% methylcellulose.

-

Administer this compound orally (e.g., daily) at the desired dose (e.g., 100 mg/kg). Administer an equivalent volume of vehicle to the control group.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor volume and body weight twice weekly.

-

The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.

-

-

Data Analysis:

-

Calculate the mean tumor volume for each group at each measurement time point.

-

Determine the percentage of tumor growth inhibition (% TGI).

-

Monitor and record any changes in body weight as an indicator of toxicity.

-

Protocol 2: In Vivo Efficacy in a Human Pancreatic Cancer Xenograft Model (Capan-1) with Temozolomide

This protocol details a combination therapy study of this compound with temozolomide in a BRCA2-deficient human pancreatic cancer xenograft model.

Materials:

-

Capan-1 human pancreatic cancer cells

-

Female athymic nude mice (6-8 weeks old)

-

This compound

-

Temozolomide (TMZ)

-

Vehicle for this compound: 0.5% Methylcellulose

-

Vehicle for TMZ: Appropriate for oral administration (e.g., sterile water)

Procedure:

-

Xenograft Establishment: Follow a similar procedure as described in Protocol 1 for cell implantation and tumor growth monitoring using Capan-1 cells.

-

Treatment Groups:

-

Vehicle Control

-

This compound alone

-

Temozolomide alone

-

This compound and Temozolomide in combination

-

-

Dosing Regimen:

-

Administer this compound orally (e.g., daily) at the desired dose.

-

Administer Temozolomide orally according to a clinically relevant schedule (e.g., once daily for 5 consecutive days).

-

For the combination group, administer this compound and Temozolomide as per their individual schedules.

-

-

Efficacy and Monitoring: Monitor tumor volume and body weight as described in Protocol 1.

Protocol 3: Cellular PAR Formation Assay by Immunofluorescence

This in vitro assay measures the ability of this compound to inhibit PARP-1 activity in cells.

Materials:

-

HeLa cells

-

96-well plates

-

This compound

-

Hydrogen peroxide (H₂O₂)

-

Methanol-acetone fixing solution (70:30)

-

Anti-PAR mouse monoclonal antibody

-

Cy2-conjugated Goat anti-mouse secondary antibody

-

DAPI

-

Blocking solution (PBS with 5% FBS and 0.05% Tween 20)

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed HeLa cells into 96-well plates at a density of 6,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 30 minutes.

-

DNA Damage Induction: Induce DNA damage by adding hydrogen peroxide to a final concentration of 0.1 mM and incubate for 15 minutes.

-

Fixation and Permeabilization:

-

Fix the cells with cold methanol-acetone solution for 15 minutes.

-

Air-dry the plates for 5 minutes.

-

-

Immunostaining:

-

Block non-specific binding sites with blocking solution for 30 minutes.

-

Incubate with anti-PAR antibody (1:200 dilution in blocking solution) for 1 hour.

-

Wash three times with PBS.

-

Incubate with Cy2-conjugated secondary antibody (2 µg/mL) and DAPI (1 µg/mL) for 1 hour.

-

Wash three times with PBS.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify the nuclear PAR immunoreactivity.

-

Protocol 4: Pharmacokinetic Study in Rodents

This protocol provides a general framework for evaluating the pharmacokinetic properties of this compound in mice or rats.

Materials:

-

Male mice or rats

-

This compound

-

Formulation for intravenous (IV) administration: 20% DMSO + 40% PEG 400 in 5% dextrose.[2]

-

Formulation for oral (PO) administration: 0.5% methylcellulose suspension.[2]

-

Blood collection supplies (e.g., heparinized tubes)

-

LC-MS/MS system

Procedure:

-

Animal Dosing:

-

Administer this compound via IV bolus injection (e.g., 10 mg/kg) or oral gavage (e.g., 10 mg/kg and 100 mg/kg).[2]

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

-

Process blood to obtain plasma.

-

-

Sample Analysis:

-

Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability. This compound has been reported to have nearly complete oral bioavailability in both mice and rats.[2]

-

Disclaimer

These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal studies should be conducted in accordance with approved animal care and use protocols.

References

Application Note: Detecting PARP-1 Inhibition by Nms-P118 Using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme involved in DNA repair, genomic stability, and transcriptional regulation.[1][2] In response to DNA single-strand breaks, PARP-1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[3] This process, known as PARylation, facilitates the recruitment of DNA repair machinery.[2] Due to its central role in DNA repair, inhibiting PARP-1 is a key therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Nms-P118 is a potent, orally bioavailable, and highly selective small molecule inhibitor of PARP-1.[4][5] It demonstrates significant selectivity for PARP-1 over the closely related PARP-2 isoform, which may contribute to a more favorable toxicity profile.[4][6] Western blotting is a fundamental technique used to verify the efficacy of PARP-1 inhibitors like this compound in a cellular context. Inhibition can be assessed by two primary methods: monitoring the reduction of PARylation, the direct enzymatic product of PARP-1, or by detecting the cleavage of PARP-1, a hallmark of apoptosis that is often induced by PARP inhibitors in susceptible cancer cells.[7][8]

Principle of Detection

The functional inhibition of PARP-1 by this compound can be monitored via Western blot through two distinct endpoints:

-

Inhibition of PARP-1 Enzymatic Activity: The most direct method to assess the inhibitory effect of this compound is to measure the levels of poly(ADP-ribose) (PAR). After inducing DNA damage to activate PARP-1, treatment with this compound is expected to block PARP-1's catalytic activity, leading to a significant decrease in PAR levels. This is detected using an anti-PAR antibody.[8]

-

Induction of Apoptosis via PARP-1 Cleavage: In cancer cells, particularly those with compromised DNA repair mechanisms, the inhibition of PARP-1 can lead to an accumulation of DNA damage, ultimately triggering programmed cell death (apoptosis).[7] A key event in the apoptotic cascade is the cleavage of the 116 kDa full-length PARP-1 by activated caspase-3 and -7.[1][9] This cleavage generates an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment.[9][10] The appearance of the 89 kDa fragment is a widely used marker for apoptosis and can be detected with an antibody that recognizes both full-length and cleaved PARP-1.[11][12]

Quantitative Data: this compound Selectivity

This compound has been demonstrated to be a highly selective inhibitor of PARP-1 over PARP-2. This selectivity is crucial for minimizing off-target effects.[4][6]

| Inhibitor | Target | Kd (Dissociation Constant) | Selectivity (PARP-2 Kd / PARP-1 Kd) |

| This compound | PARP-1 | 0.009 µM (9 nM)[4][5][13] | ~154-fold[6] |

| PARP-2 | 1.39 µM (1390 nM)[4][5][13] |

Signaling and Experimental Visualizations

The following diagrams illustrate the PARP-1 signaling pathway in the context of DNA damage and apoptosis, and the general workflow for the Western blot protocol.

Caption: PARP-1 signaling in DNA repair and apoptosis, and the inhibitory action of this compound.

Caption: A generalized workflow for the Western blot protocol to detect PARP-1 inhibition.

Experimental Protocol

This protocol provides a comprehensive method for assessing PARP-1 inhibition by this compound in a cancer cell line (e.g., MDA-MB-436 or Capan-1) following the induction of DNA damage.

A. Materials and Reagents

-

Cell Culture: Appropriate cancer cell line, complete culture medium (e.g., MEM/10% FCS), flasks, plates.

-

Inducing Agent: DNA damaging agent (e.g., 0.1 mM Hydrogen Peroxide (H₂O₂) or Topoisomerase I inhibitor).[4]

-

Inhibitor: this compound, dissolved in DMSO to create a stock solution.[5][13]

-

Lysis Buffer: Ice-cold RIPA buffer or a buffer containing 1% NP40, 1 mM DTT, and protease/phosphatase inhibitors in PBS.[14]

-

Protein Quantification: Bradford or BCA Protein Assay Kit.

-

SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol.

-

Transfer: PVDF or nitrocellulose membrane, transfer buffer (Tris, Glycine, Methanol).

-

Blocking: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Antibodies:

-

Primary: Rabbit or Mouse anti-PARP-1 (recognizes full-length 116 kDa and 89 kDa cleaved fragment), or Mouse anti-PAR monoclonal antibody.

-

Secondary: HRP-conjugated Goat anti-Rabbit IgG or Goat anti-Mouse IgG.

-

-

Detection: Enhanced Chemiluminescence (ECL) substrate.[14]

-

Loading Control: Antibody against β-actin or GAPDH.

B. Cell Culture and Treatment

-

Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 30 minutes to 2 hours.[4]

-

Induce DNA damage by adding a damaging agent (e.g., 0.1 mM H₂O₂) for 15 minutes or as determined by a preliminary time-course experiment.[4]

-

For apoptosis studies, a longer incubation (e.g., 24-72 hours) post-treatment may be necessary to observe PARP-1 cleavage.[15]

-

Include appropriate controls: untreated cells, cells treated with vehicle only, cells with DNA damage only, and cells with DNA damage plus this compound.

C. Lysate Preparation

-

Aspirate the culture medium and wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (total protein lysate) and store it at -80°C or proceed to the next step.

D. Protein Quantification

-

Determine the protein concentration of each lysate using a Bradford or BCA assay according to the manufacturer's instructions.[14]

-

Calculate the volume of lysate needed to load 20-50 µg of protein per well.[14]

E. SDS-PAGE and Protein Transfer

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein into the wells of an 8% or 4-12% gradient SDS-PAGE gel.[16] Include a molecular weight marker.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the separated proteins from the gel to a PVDF membrane.[16] Confirm transfer efficiency using Ponceau S staining.

F. Antibody Incubation and Detection

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the primary antibody (e.g., anti-PARP-1 or anti-PAR, typically at a 1:1000 dilution) in blocking buffer overnight at 4°C with gentle agitation.[14]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in blocking buffer for 1 hour at room temperature.[16]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the ECL detection reagent according to the manufacturer's protocol, apply it to the membrane, and incubate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.[14]

-

If necessary, strip the membrane and re-probe for a loading control like β-actin.

G. Data Analysis and Interpretation

-

For PARP-1 Inhibition (Anti-PAR blot): A strong signal (smear of high molecular weight bands) should be visible in the DNA damage-only lane. In lanes treated with this compound, the intensity of this PAR signal should decrease in a dose-dependent manner, indicating successful inhibition of PARP-1's enzymatic activity.

-

For Apoptosis Induction (Anti-PARP-1 blot): In untreated cells, a single band at ~116 kDa corresponding to full-length PARP-1 should be observed.[15] In cells undergoing apoptosis after treatment, a second band at ~89 kDa will appear, representing the cleaved PARP-1 fragment.[10][12]

-

Densitometry: Quantify the band intensities using software like ImageJ. Normalize the intensity of the target protein bands (PAR or cleaved PARP-1) to the corresponding loading control (β-actin). The results can then be plotted to show the dose-dependent effect of this compound.

References

- 1. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Molecular Mechanism of Selective Binding of this compound to PARP-1 and PARP-2: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP1-Driven Apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]